molecular formula C21H18N4O B2482305 N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1H-indazole-3-carboxamide CAS No. 1223877-09-5

N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1H-indazole-3-carboxamide

Cat. No.: B2482305
CAS No.: 1223877-09-5
M. Wt: 342.402
InChI Key: HRMURELGZVVQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C21H18N4O and its molecular weight is 342.402. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-[(4-methylphenyl)methyl]pyridin-2-ylidene]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-15-9-11-16(12-10-15)14-25-13-5-4-8-19(25)22-21(26)20-17-6-2-3-7-18(17)23-24-20/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMURELGZVVQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=CC2=NC(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1H-indazole-3-carboxamide is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • Molecular Formula : C22H25N3O
  • Molecular Weight : 347.462 g/mol
  • Purity : Typically 95%.

The compound exhibits multiple biological activities, primarily attributed to its interaction with various molecular targets. It is hypothesized to modulate pathways involved in inflammation and oxidative stress, thus offering therapeutic potential in various diseases.

Antimicrobial Activity

Recent studies have indicated that derivatives of indazole and dihydropyridine compounds often display significant antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar properties.

Antioxidant Properties

Research highlights the antioxidant capabilities of related compounds, which may help mitigate oxidative stress in cells. This property is critical in preventing cellular damage and could be beneficial in treating conditions like neurodegenerative diseases.

Anti-inflammatory Effects

The compound's potential to inhibit pro-inflammatory cytokines has been observed in several studies. This mechanism can be crucial for developing treatments for chronic inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation A study evaluated the antimicrobial activity of related pyrazole derivatives against several pathogens, showing significant inhibition rates .
Antioxidant Activity Compounds similar to this compound demonstrated notable antioxidant activity through free radical scavenging assays .
Anti-inflammatory Mechanism Research indicated that similar compounds could reduce nitric oxide production in macrophages, highlighting their potential as anti-inflammatory agents .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that incorporate various functional groups to enhance biological activity. The exploration of its derivatives has led to the discovery of compounds with improved efficacy and selectivity against specific targets.

Future Directions

Future research should focus on:

  • In Vivo Studies : To confirm the efficacy and safety of this compound in animal models.
  • Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
  • Clinical Trials : To evaluate its potential as a therapeutic agent for specific diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.